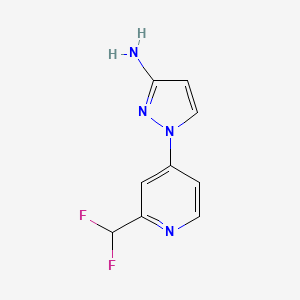

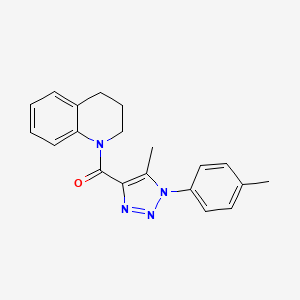

![molecular formula C11H13N3O B2768251 2-{咪唑并[1,2-a]吡啶-2-基}吗啉 CAS No. 1537067-69-8](/img/structure/B2768251.png)

2-{咪唑并[1,2-a]吡啶-2-基}吗啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-{Imidazo[1,2-a]pyridin-2-yl}morpholine (IPM) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. IPM belongs to the class of imidazopyridine derivatives, which are known for their diverse biological activities such as anticancer, antiviral, and anti-inflammatory properties.

科学研究应用

合成和化学性质

咪唑并[1,2-a]吡啶的多样性及其衍生物,如2-{咪唑并[1,2-a]吡啶-2-基}吗啉,因其独特的结构和化学性质而在有机化学中得到了广泛的探索。值得注意的是,已经报道了在没有故意添加催化剂的情况下合成甲基咪唑并[1,2-a]吡啶的方法,这突出了“水介导”加氢氨化和银催化的氨氧化过程的潜力(Darapaneni Chandra Mohan 等人,2013 年)。此外,已经研究了 2-(2-呋喃基)咪唑-[1,2-a]吡啶的氨基甲基化,揭示了区域选择性修饰的见解,这些修饰提高了该分子在进一步化学合成中的效用(N. O. Saldabol 等人,1971 年)。

催化和材料科学

咪唑并[1,2-a]吡啶已在有机合成之外找到应用,涉及材料科学和催化。例如,已经开发出含有吗啉的羧基官能化任务特定离子液体,用于选择性溶解金属氧化物和氢氧化物。这一创新强调了这些化合物在材料加工和回收中的重要性(P. Nockemann 等人,2008 年)。

药理学研究

在药理学研究中,咪唑并[1,2-a]吡啶核心(包括与 2-{咪唑并[1,2-a]吡啶-2-基}吗啉相关的结构)因其生物活性而至关重要。最近的研究记录了新型咪唑并[4,5-b]吡啶作为磷酸二酯酶 10A (PDE10A) 的有效且选择性抑制剂的发现,证明了这些化合物在神经退行性和精神疾病中的治疗潜力(E. Hu 等人,2014 年)。此外,咪唑并[1,2-a]吡啶的广泛药理学应用已得到广泛综述,突出了它们作为酶抑制剂、受体配体和抗感染剂的作用(C. Enguehard-Gueiffier 和 A. Gueiffier,2007 年)。

环境和腐蚀研究

值得注意的是,已经评估了苯并咪唑衍生物(包括基于吗啉的化合物)作为酸性环境中钢的缓蚀剂。这项研究阐明了分子水平的保护机制,为开发更有效的腐蚀预防策略提供了见解(M. Yadav 等人,2016 年)。

作用机制

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, have been found to exhibit antimicrobial potency against a panel of bacterial and fungal pathogens . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

Related imidazo[1,2-a]pyridine derivatives have shown to inhibit the formation of yeast to mold as well as ergosterol formation, a crucial component of fungal cell membranes . This suggests that 2-{Imidazo[1,2-a]pyridin-2-yl}morpholine may interact with its targets to disrupt essential biological processes, leading to the inhibition of pathogen growth.

Biochemical Pathways

Related compounds have been shown to inhibit ergosterol biosynthesis, a critical pathway in fungal cells . Disruption of this pathway can lead to cell membrane instability and ultimately cell death.

Pharmacokinetics

A related compound, probe ii, was analyzed for its admet properties and found to be moderately toxic to humans . Further in-vitro toxicity studies are needed to understand the real-time toxic level.

Result of Action

Related compounds have shown potent activity against candida spp, including several multidrug-resistant strains . This suggests that 2-{Imidazo[1,2-a]pyridin-2-yl}morpholine may have similar antifungal effects.

生化分析

Biochemical Properties

It has been found that similar imidazo[1,2-a]pyridine derivatives show excellent antifungal activity against fungal pathogens . These compounds interact with various enzymes and proteins, such as Sterol 14-alpha demethylase (CYP51), and inhibit the formation of ergosterol in yeast cells .

Cellular Effects

In cellular environments, 2-{Imidazo[1,2-a]pyridin-2-yl}morpholine has shown to have significant effects. For instance, similar imidazo[1,2-a]pyridine derivatives have demonstrated potent activity against Candida spp., including several multidrug-resistant strains . These compounds influence cell function by inhibiting the formation of yeast to mold and ergosterol formation .

Molecular Mechanism

The molecular mechanism of action of 2-{Imidazo[1,2-a]pyridin-2-yl}morpholine is not fully elucidated. It is known that similar compounds exert their effects at the molecular level by interacting with specific biomolecules. For example, they inhibit the enzyme Sterol 14-alpha demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Temporal Effects in Laboratory Settings

Similar compounds have shown to exhibit minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL, which are the lowest concentrations enough to eliminate the Candida spp .

Metabolic Pathways

It is known that similar compounds interact with the enzyme Sterol 14-alpha demethylase (CYP51), which plays a crucial role in the biosynthesis of ergosterol .

属性

IUPAC Name |

2-imidazo[1,2-a]pyridin-2-ylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-2-5-14-8-9(13-11(14)3-1)10-7-12-4-6-15-10/h1-3,5,8,10,12H,4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQODJTKXWKHERS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CN3C=CC=CC3=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

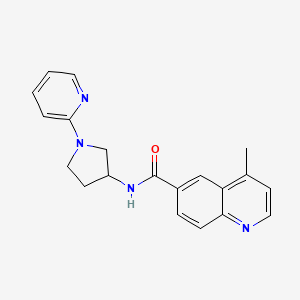

![ethyl 2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetate](/img/structure/B2768171.png)

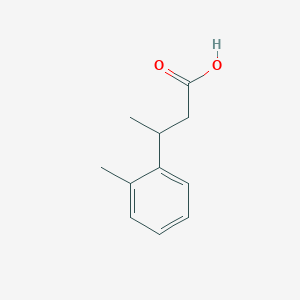

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-phenylpropanamide hydrochloride](/img/structure/B2768173.png)

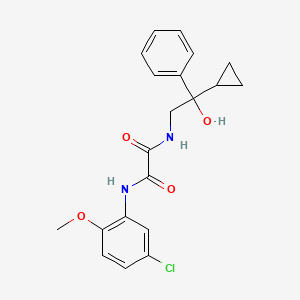

![1-(2-ethoxyethyl)-3,9-dimethyl-7-(4-methylbenzyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2768177.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanesulfonamide](/img/structure/B2768179.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2768180.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2768182.png)

![N-[[(1R,2S)-2-(Oxan-4-yl)cyclopropyl]methyl]prop-2-enamide](/img/structure/B2768183.png)

![1-N-hydroxy-3-N-[2-(pyridin-4-yl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B2768188.png)

![(2Z)-6-hydroxy-2-[(5-methyl-2-furyl)methylene]-1-benzofuran-3(2H)-one](/img/structure/B2768190.png)